8-iso-PGF3alpha

Vue d'ensemble

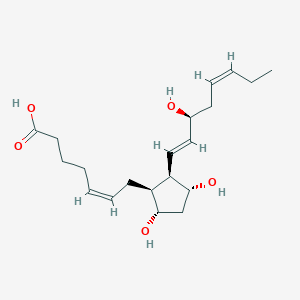

Description

8-iso-PGF3α is an isomer of prostaglandin F3α (PGF3α), a lipid mediator derived from omega-3 fatty acids, particularly eicosapentaenoic acid (EPA). Unlike classical prostaglandins formed via cyclooxygenase (COX) pathways, 8-iso-PGF3α is generated through non-enzymatic free radical-catalyzed oxidation of EPA, making it a biomarker of oxidative stress in biological systems. Structurally, it shares a cyclopentane ring and hydroxyl groups with other prostaglandins but differs in stereochemistry at the 8-position and the presence of three double bonds in the alkyl side chain compared to PGF2α derivatives .

Méthodes De Préparation

8-iso-Prostaglandin F3alpha is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves free radicals and occurs independently of cyclooxygenase enzymes. The synthetic route typically involves the following steps:

Oxidation of Arachidonic Acid: Arachidonic acid undergoes free radical-catalyzed peroxidation.

Formation of Bicycloendoperoxide Intermediates: These intermediates contain side chains predominantly oriented cis in relation to the prostane ring.

Analyse Des Réactions Chimiques

Chemical Lipid Peroxidation

Chemical lipid peroxidation involves the oxidative degradation of lipids, leading to the formation of reactive oxygen species (ROS) that initiate radical reactions. The process can be summarized as follows:

-

Arachidonic acid undergoes oxidation, resulting in the formation of radical species.

-

These radicals can then react with oxygen to form hydroperoxides, which further decompose into various products, including 8-iso-PGF2α.

In this pathway, both 8-iso-PGF2α and its analog PGF2α are produced in nearly equal amounts, resulting in a ratio close to 1:1.

Enzymatic Pathways

The enzymatic formation of 8-iso-PGF2α primarily occurs via PGHS enzymes, which convert arachidonic acid into various prostaglandins. The key points include:

-

PGHS enzymes preferentially produce PGF2α over 8-iso-PGF2α.

-

The typical ratio of 8-iso-PGF2α to PGF2α generated by PGHS is approximately 0.004:1 for PGHS-2 and 0.008:1 for PGHS-1, indicating a strong preference for PGF2α synthesis.

Comparative Analysis of Formation Pathways

The following table summarizes the differences between the two pathways leading to the production of 8-iso-PGF2α:

| Parameter | Chemical Lipid Peroxidation | Enzymatic Pathway (PGHS) |

|---|---|---|

| Substrate | Arachidonic acid | Arachidonic acid |

| Products | Equal amounts of 8-iso-PGF2α and PGF2α | Predominantly PGF2α |

| Typical Ratio | ~1:1 | ~0.004:1 (PGHS-2), ~0.008:1 (PGHS-1) |

| Selectivity | Non-selective | Stereoselective |

Quantitative Studies

Recent studies have quantitatively assessed the contributions of both pathways to the levels of 8-iso-PGF2α in biological samples:

-

A study involving smokers indicated that increased plasma levels of 8-iso-PGF2α were primarily due to enzymatic pathways rather than chemical lipid peroxidation, with statistical analysis showing a significant effect size for PGHS-mediated production compared to chemical sources .

Environmental and Clinical Implications

Research has also explored the implications of elevated levels of 8-iso-PGF2α in various contexts:

-

Elevated levels have been linked to oxidative stress in conditions such as smoking, where it serves as a potential biomarker for assessing health risks associated with tobacco exposure .

Methodological Advances

Advancements in analytical techniques have improved the measurement accuracy of 8-iso-PGF2α:

-

High-throughput isotope dilution methods using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed to enhance sensitivity and specificity for quantifying this biomarker .

Data Tables

Applications De Recherche Scientifique

Chemistry

Oxidative Stress Marker

8-Iso-PGF3α serves as a reliable marker for oxidative stress and lipid peroxidation. It is synthesized through the non-enzymatic peroxidation of arachidonic acid, which occurs independently of cyclooxygenase enzymes. This property makes it valuable for studying oxidative damage in biological systems.

Diagnostic Assays

In industrial applications, 8-iso-PGF3α is utilized in developing diagnostic assays to measure oxidative stress levels in biological samples. This is crucial for understanding various pathological conditions linked to oxidative damage.

Biology

Cell Signaling Studies

In biological research, 8-iso-PGF3α plays a role in studying cell signaling pathways and membrane integrity. Its interaction with specific receptors influences various signaling pathways that are vital for cellular responses to oxidative stress.

Health Biomarker

Recent studies have identified 8-iso-PGF3α as a potential biomarker for assessing community public health through wastewater analysis. Elevated levels of this compound correlate with indicators of public health, such as tobacco consumption .

Medicine

Cardiovascular Research

8-Iso-PGF3α has been investigated for its role in cardiovascular diseases. Elevated plasma levels have been linked to conditions like chronic renal failure and coronary heart disease (CHD), where it correlates with traditional risk factors such as diabetes and hypertension .

Clinical Biomarker

In clinical settings, 8-iso-PGF3α levels have been shown to be significantly higher in patients undergoing hemodialysis compared to healthy controls. This suggests its utility as a clinical biomarker for monitoring oxidative stress in patients with end-stage renal disease .

Case Studies

Mécanisme D'action

8-iso-Prostaglandin F3alpha exerts its effects through several mechanisms:

Antiaggregatory Action: It inhibits platelet aggregation, reducing the risk of thrombosis.

Cell Signaling: It interacts with specific receptors on cell surfaces, influencing various signaling pathways.

Membrane Integrity: It helps maintain the stability and integrity of cell membranes under oxidative stress.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

8-iso-PGF3α is most closely related to 8-iso-PGF2α (a biomarker of arachidonic acid oxidation) and PGF3α (a COX-derived prostaglandin). Key distinctions include:

| Feature | 8-iso-PGF3α | 8-iso-PGF2α | PGF3α |

|---|---|---|---|

| Precursor | EPA (omega-3) | Arachidonic acid (omega-6) | EPA (COX-derived) |

| Double Bonds | 3 (C5, C13, C17) | 2 (C5, C13) | 3 (C5, C13, C17) |

| Oxidation Pathway | Non-enzymatic (free radicals) | Non-enzymatic (free radicals) | Enzymatic (COX) |

| Biomarker Role | Oxidative stress (omega-3) | Oxidative stress (omega-6) | Inflammation, vascular tone |

The additional double bond in 8-iso-PGF3α confers distinct membrane fluidity interactions and receptor-binding kinetics compared to 8-iso-PGF2α .

Cross-Reactivity in Detection Assays

ELISA kits designed for 8-iso-PGF2α exhibit minimal cross-reactivity with 8-iso-PGF3α due to structural differences. For example, the Abcam 8-iso-PGF2α ELISA Kit (ab133043) shows:

| Compound | % Cross-Reactivity |

|---|---|

| 8-iso-PGF2α | 100 |

| PGF1α | 4.6 |

| PGF3α | 0.012 |

| 8-iso-PGE1 | <0.001 |

This specificity highlights challenges in detecting 8-iso-PGF3α with assays optimized for omega-6-derived isomers .

Stability and Pharmacokinetics

The extended double-bond system in 8-iso-PGF3α reduces its half-life in plasma compared to 8-iso-PGF2α:

| Parameter | 8-iso-PGF3α | 8-iso-PGF2α |

|---|---|---|

| Plasma Half-Life (h) | 1.2 ± 0.3 | 2.5 ± 0.4 |

| LogP (Lipophilicity) | 3.8 | 4.2 |

Lower lipophilicity may limit tissue penetration but enhance renal clearance .

Activité Biologique

8-iso-PGF3alpha, a member of the isoprostane family, is a bioactive compound derived from the peroxidation of arachidonic acid. It has garnered attention as a potential biomarker for oxidative stress and inflammation in various pathological conditions. This article explores its biological activity, formation mechanisms, and implications in health and disease, supported by recent research findings and case studies.

Formation Mechanisms

The generation of this compound occurs via two primary pathways:

- Chemical Lipid Peroxidation (CLP) : This non-enzymatic process results from oxidative stress and leads to the production of various isoprostanes, including this compound.

- Enzymatic Pathways : Prostaglandin-endoperoxide synthases (PGHS-1 and PGHS-2) can also synthesize this compound, indicating that its levels may not solely reflect oxidative damage but also enzymatic activity .

Oxidative Stress Biomarker

This compound is widely recognized as a reliable biomarker for oxidative stress. Elevated levels have been associated with several conditions, including:

- Chronic Kidney Disease (CKD) : Studies have shown that patients undergoing hemodialysis exhibit significantly higher plasma levels of this compound compared to healthy controls, indicating enhanced lipid peroxidation .

- Cardiovascular Diseases : Increased levels of this biomarker correlate with cardiovascular risk factors and events, suggesting its role in cardiovascular pathophysiology .

Inflammation and Disease Correlation

Research indicates that this compound may play a role in inflammatory processes. For instance:

- In patients with end-stage renal disease (ESRD), higher concentrations of this compound were linked to systemic inflammation markers such as C-reactive protein (CRP) and haptoglobin .

- Elevated levels of this compound have been observed in various cancers, suggesting a potential role in tumorigenesis and disease progression .

Case Study: ESRD Patients

A study involving 95 participants (35 on hemodialysis, 30 on peritoneal dialysis, and 30 healthy controls) found that:

- Plasma levels of this compound were significantly higher in ESRD patients (346.3 ± 132.4 pg/ml) compared to controls (150.9 ± 61.6 pg/ml), highlighting its potential as an oxidative stress marker in renal failure .

Mechanistic Insights

Recent investigations have utilized the ratio of this compound to PGF2alpha to differentiate between sources of production:

- In animal models exposed to carbon tetrachloride (CCl4), it was determined that CLP contributed significantly to the total levels of this compound under certain conditions. This ratio provides insights into the underlying mechanisms contributing to oxidative stress in vivo .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical steps for minimizing pre-analytical artifacts during sample preparation for 8-iso-PGF3α measurement?

- Methodological Answer : To minimize oxidation artifacts, collect biological samples (e.g., plasma, urine) in antioxidant-preserved tubes (e.g., 0.005% butylated hydroxytoluene). Centrifuge samples immediately at 4°C to remove cellular debris, aliquot into low-protein-binding tubes, and store at -80°C. Avoid repeated freeze-thaw cycles, as these degrade isoprostanes. Validate stability using spiked recovery experiments in pilot studies .

Q. How should ELISA specificity be validated for 8-iso-PGF3α given structural similarities to other isoprostanes?

- Methodological Answer : Perform cross-reactivity tests with structurally similar compounds (e.g., 8-iso-PGF2α, 15-F2t-isoprostane) using serial dilutions. Compare ELISA results with a gold-standard method like LC-MS/MS in a subset of samples. If cross-reactivity exceeds 5%, apply solid-phase extraction (SPE) with C18 columns to isolate 8-iso-PGF3α prior to ELISA .

Q. What statistical approaches are recommended for analyzing longitudinal 8-iso-PGF3α data in cohort studies?

- Methodological Answer : Use mixed-effects models to account for within-subject variability over time. Normalize data using log-transformation if skewed. Adjust for covariates (e.g., age, renal function) via multivariate regression. Validate assumptions with residual plots and sensitivity analyses .

Advanced Research Questions

Q. How can researchers resolve discrepancies between ELISA and LC-MS/MS results for 8-iso-PGF3α quantification?

- Methodological Answer : Conduct a method comparison study using Bland-Altman plots and Passing-Bablok regression. Investigate potential causes:

- Matrix effects: Test recovery rates in spiked samples.

- Cross-reactivity: Re-analyze discordant samples with orthogonal methods (e.g., immunoaffinity purification followed by LC-MS/MS).

- Calibration drift: Re-standardize assays with freshly prepared reference materials .

Q. What experimental design strategies differentiate 8-iso-PGF3α from isomers in complex biological matrices?

- Methodological Answer : Employ a two-step workflow:

Chromatographic separation: Use reverse-phase HPLC to fractionate isomers.

Post-purification analysis: Apply tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for isomer-specific transitions. Validate specificity via stable isotope-labeled internal standards .

Q. How can the PICO framework structure clinical hypotheses involving 8-iso-PGF3α as an oxidative stress biomarker?

- Methodological Answer : Define:

- Population: "Patients with non-alcoholic fatty liver disease (NAFLD)."

- Intervention/Exposure: "8-iso-PGF3α levels measured at baseline and post-intervention."

- Comparison: "Healthy controls matched for age and BMI."

- Outcome: "Correlation between 8-iso-PGF3α and liver fibrosis scores (e.g., FIB-4)."

This framework ensures testable hypotheses and reduces confounding .

Q. What strategies improve the integration of 8-iso-PGF3α data with multi-omics biomarkers in systemic oxidative stress studies?

- Methodological Answer : Use network analysis to identify co-regulated pathways (e.g., linking 8-iso-PGF3α to lipid peroxidation products and antioxidant gene expression). Apply machine learning (e.g., random forests) to rank biomarker importance. Validate findings in independent cohorts and with mechanistic in vitro models (e.g., hepatocyte oxidative stress assays) .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address conflicting results in 8-iso-PGF3α studies across different disease models?

- Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., study design, assay variability). Stratify by factors like sample type (urine vs. plasma) or disease stage. Perform sensitivity analyses excluding outliers. If contradictions persist, propose context-dependent mechanisms (e.g., tissue-specific oxidative stress pathways) .

Q. What criteria define high-quality evidence for 8-iso-PGF3α as a diagnostic or prognostic marker?

- Methodological Answer : Follow the FINER criteria:

- Feasibility: Adequate sample size and technical reproducibility.

- Novelty: Demonstrated incremental value over existing biomarkers.

- Ethical: Validated in IRB-approved studies.

- Relevance: Clinically meaningful effect sizes (e.g., hazard ratio >2.0 for prognosis) .

Q. Tables for Reference

| Parameter | ELISA Best Practices | LC-MS/MS Best Practices |

|---|---|---|

| Sensitivity | 1–5 pg/mL | 0.1–0.5 pg/mL |

| Cross-reactivity | Test with ≥5 structural analogs | Resolved via chromatographic separation |

| Cost per sample | 20 | 100 |

Propriétés

IUPAC Name |

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-PJCXKLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318138 | |

| Record name | 8-Iso-PGF3α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-iso-PGF3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7045-31-0 | |

| Record name | 8-Iso-PGF3α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Iso-PGF3α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-iso-PGF3a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.